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Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-

protein interactions in their native cellular environment.[1][2] While standard Co-IP can identify

binary interactions, confirming the existence of a stable ternary complex—where three proteins

interact simultaneously—requires a more rigorous approach. This application note provides a

detailed protocol for performing a sequential or two-step co-immunoprecipitation to validate the

formation of ternary protein complexes.[3][4][5] This method is crucial for understanding

complex biological signaling pathways and for the development of therapeutics that target

protein complexes.

Principle of the Method

Confirming a ternary complex (Protein A, Protein B, and Protein C) involves demonstrating that

all three proteins are part of a single complex. A standard Co-IP experiment might show that

Protein A interacts with Protein B, and separately that Protein A interacts with Protein C.

However, this does not prove that all three interact concurrently. A sequential

immunoprecipitation addresses this by performing two successive pull-downs.
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First, one protein of the putative complex (e.g., Protein A, often with an epitope tag) is

immunoprecipitated. The entire complex is then eluted under non-denaturing conditions. In the

second step, a different protein from the complex (e.g., Protein B) is immunoprecipitated from

the eluate of the first IP. The final immunoprecipitate is then analyzed for the presence of the

third protein (Protein C). The detection of all three proteins in the final eluate provides strong

evidence for the formation of a ternary complex.

Diagram of Ternary Complex Co-immunoprecipitation
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Caption: Workflow of a two-step Co-IP to confirm ternary complex formation.
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Experimental Protocols
This protocol is designed for cultured mammalian cells and can be adapted for other sample

types.

Materials and Reagents
Table 1: Buffer and Reagent Composition

Buffer/Reagent Composition Storage

PBS (Phosphate-Buffered

Saline)

137 mM NaCl, 2.7 mM KCl, 10

mM Na2HPO4, 1.8 mM

KH2PO4, pH 7.4

Room Temperature

Lysis Buffer (Non-denaturing)

50 mM Tris-HCl pH 7.4, 150

mM NaCl, 1 mM EDTA, 1%

NP-40 (or other mild

detergent), Protease and

Phosphatase Inhibitor Cocktail

(add fresh)

4°C

Wash Buffer
50 mM Tris-HCl pH 7.4, 150

mM NaCl, 0.1% NP-40
4°C

Elution Buffer (for first IP)

Competitive peptide (e.g., for

FLAG or HA tags) in Wash

Buffer, or a gentle elution

buffer with low pH (e.g., 0.1 M

glycine, pH 2.5-3.0) followed

by immediate neutralization.

4°C or -20°C

SDS-PAGE Sample Buffer

(2X)

125 mM Tris-HCl pH 6.8, 4%

SDS, 20% glycerol, 10% β-

mercaptoethanol, 0.004%

bromophenol blue

Room Temperature

Protein A/G Beads Agarose or magnetic beads 4°C
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Procedure
Part 1: Cell Lysis and Lysate Preparation

Culture and treat cells as required for your experiment.

Wash cells twice with ice-cold PBS.

Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a

pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA).

Part 2: First Immunoprecipitation

Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G beads to 1 mg of cell

lysate and incubate with rotation for 1 hour at 4°C. This step reduces non-specific binding.

Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.

Add the primary antibody against the first protein of interest (e.g., anti-FLAG for a FLAG-

tagged protein) to the pre-cleared lysate. The optimal antibody concentration should be

determined empirically (typically 1-5 µg per 1 mg of lysate).

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add 20-30 µL of equilibrated Protein A/G beads and incubate with rotation for an additional

1-2 hours at 4°C.

Collect the beads by centrifugation (2,500 x g for 3 minutes at 4°C) or using a magnetic rack.
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Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash,

carefully remove all supernatant.

Part 3: Elution of the First Immunoprecipitate

Elute the immunoprecipitated protein complexes from the beads using a non-denaturing

elution method. For epitope-tagged proteins, incubate the beads with an excess of the

corresponding competitive peptide (e.g., 100-200 µg/mL of 3xFLAG peptide) in 100 µL of

Wash Buffer for 1-2 hours at 4°C with gentle agitation.

Separate the beads from the eluate by centrifugation or using a magnetic rack. The

supernatant contains the eluted protein complexes.

Part 4: Second Immunoprecipitation

To the eluate from the first IP, add the primary antibody against the second protein of

interest.

Incubate with gentle rotation for 2-4 hours at 4°C.

Add 20 µL of fresh, equilibrated Protein A/G beads and incubate for an additional 1-2 hours

at 4°C.

Collect the beads and wash them as described in Part 2, step 8.

Part 5: Final Elution and Analysis

After the final wash, remove all supernatant.

Elute the final immunoprecipitated complexes by adding 30-50 µL of 2X SDS-PAGE Sample

Buffer and boiling for 5-10 minutes.

Analyze the eluate by Western blotting, probing for all three proteins of the putative ternary

complex.

Essential Controls
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Isotype Control: Perform a parallel IP with a non-specific IgG antibody of the same isotype as

the primary antibody to control for non-specific binding to the beads and antibody.

Single Protein Expression: If using overexpression systems, include controls where only one

or two of the proteins are expressed to ensure the observed interactions are not artifacts of

overexpression.

Input Control: Before adding the first antibody, save a small fraction of the cell lysate to run

on the Western blot to confirm the presence of all three proteins in the starting material.

Data Presentation and Interpretation
The results of the sequential Co-IP should be analyzed by Western blotting. The presence of all

three proteins in the final eluate from the second IP lane, and their absence in the isotype

control lane, confirms the formation of a ternary complex. Quantitative analysis can be

performed by measuring the band intensities.

Table 2: Example Data Summary for Western Blot Analysis

Sample
Protein A
Detected

Protein B
Detected

Protein C
Detected

Interpretation

Input Lysate +++ +++ +++
All proteins are

expressed.

1st IP Eluate

(Anti-A)
+++ ++ ++

Protein A

interacts with B

and C.

2nd IP Eluate

(Anti-B)
+ ++ +

A, B, and C form

a complex.

Isotype IgG

Control
- - -

No non-specific

binding.

(+ indicates relative band intensity)

Troubleshooting
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Problem Possible Cause Solution

Weak or no signal for the third

protein

- The interaction is weak or

transient.- The antibody for the

second IP is interfering with

the complex.- Insufficient

amount of starting material.

- Consider cross-linking the

proteins in vivo before lysis.-

Use a different antibody

targeting a different epitope for

the second IP.- Increase the

amount of cell lysate used.

High background in control

lanes

- Incomplete washing.- Non-

specific binding to beads or

antibody.

- Increase the number of

washes or the stringency of

the Wash Buffer (e.g., increase

salt or detergent

concentration).- Pre-clear the

lysate before the first IP.

Co-elution of antibody heavy

and light chains

- SDS-PAGE elution denatures

the IP antibody.

- Use cross-linking beads to

covalently attach the antibody

to the beads, or use

specialized elution buffers that

do not release the antibody.

Conclusion
The sequential co-immunoprecipitation protocol described here provides a robust method for

confirming the formation of ternary protein complexes. Careful execution of the protocol,

including the use of appropriate controls and optimization of buffer conditions, is essential for

obtaining reliable and interpretable results. This technique is invaluable for dissecting complex

protein interaction networks and for validating targets in drug discovery programs.

Diagram of Ternary Complex Formation

Caption: A stable ternary complex of Proteins A, B, and C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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